molecular formula C9H7ClF2 B1427564 1-chloro-4,7-difluoro-2,3-dihydro-1H-indene CAS No. 1188233-02-4

1-chloro-4,7-difluoro-2,3-dihydro-1H-indene

Cat. No.: B1427564
CAS No.: 1188233-02-4
M. Wt: 188.6 g/mol
InChI Key: LDJOKJUNZNYOJC-UHFFFAOYSA-N
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Description

1-chloro-4,7-difluoro-2,3-dihydro-1H-indene is an organic compound with the molecular formula C₉H₇ClF₂ It is a derivative of indene, characterized by the presence of chlorine and fluorine atoms at specific positions on the indene ring

Scientific Research Applications

1-chloro-4,7-difluoro-2,3-dihydro-1H-indene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 1-chloro-4,7-difluoro-2,3-dihydro-1H-indene is not specified in the retrieved data. This compound is likely used for research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-chloro-4,7-difluoro-2,3-dihydro-1H-indene can be synthesized through several methods. One common approach involves the chlorination and fluorination of indene derivatives. The reaction typically requires the use of chlorinating and fluorinating agents under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-chloro-4,7-difluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indene derivatives, while oxidation and reduction can lead to the formation of indanones or indanols .

Comparison with Similar Compounds

Uniqueness: 1-chloro-4,7-difluoro-2,3-dihydro-1H-indene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity.

Properties

IUPAC Name

1-chloro-4,7-difluoro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2/c10-6-2-1-5-7(11)3-4-8(12)9(5)6/h3-4,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJOKJUNZNYOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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